2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE
Description
2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives
Properties
IUPAC Name |
2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-18(25-9-3-2-4-16(25)23-14)19(26)22-12-15-5-10-24(11-6-15)17-13-20-7-8-21-17/h2-4,7-9,13,15H,5-6,10-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFTXJPZSOCROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free approach . Another method includes the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Piperidine alkylation | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 24h | 40–50 | |
| Amide coupling | HATU, DIPEA, DMF, rt, 12h | 60–70 |
The pyrazine ring undergoes nucleophilic substitution at the electron-deficient C2 position under acidic conditions, enabling further functionalization (e.g., with amines or thiols) .
Alkylation and Reductive Amination
The piperidine nitrogen participates in alkylation or reductive amination to introduce substituents. For example:
-
Reaction with benzyl bromides in DMF using Cs₂CO₃ yields N-alkylated derivatives .
-
Reductive amination with aldehydes (e.g., formaldehyde) and NaBH₃CN produces secondary amines .
Representative Alkylation Data:
| Substrate | Alkylating Agent | Conditions | Product Yield (%) | Source |
|---|---|---|---|---|
| Piperidine derivative | Benzyl bromide | DMF, Cs₂CO₃, 80°C, 12h | 65 |
Cross-Coupling Reactions
The imidazo[1,2-a]pyridine core supports Suzuki-Miyaura cross-coupling at halogenated positions (e.g., bromine at C7 or C8) :
-
Coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ introduces aromatic groups (e.g., phenyl, pyridyl) .
Example Coupling:
| Position | Boronic Acid | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| C7 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | 55 |
Oxidation and Reduction
-
Oxidation : The piperidine ring undergoes oxidation with m-CPBA to form N-oxide derivatives, enhancing solubility .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces pyrazine to piperazine under high pressure .
Oxidation Data:
| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrazine-piperidine | m-CPBA | DCM, 0°C → rt | N-Oxide derivative | 75 |
Cyclization and Ring-Opening
Under microwave irradiation, the carboxamide group participates in cyclocondensation with amidines or hydrazines to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
Cyclization Example:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, 100°C, 6h | Pyrazolo-imidazo[1,2-a]pyridine | 50 |
Acid/Base-Mediated Reactions
The carboxamide undergoes hydrolysis under acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, 80°C) conditions to yield the corresponding carboxylic acid .
Hydrolysis Data:
| Conditions | Reagent | Time | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl, EtOH | 4h | Imidazo[1,2-a]pyridine acid | 85 |
Photochemical and Radical Reactions
The pyrazine ring participates in UV-light-promoted radical coupling with bromopyridines, forming bipyridyl derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-Methyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide exhibit significant anticancer properties. For instance, Mannich bases, which share structural similarities, have been documented as effective against various cancer cell lines, including prostate and breast cancer cells. Studies have shown that certain derivatives can induce cytotoxic effects at low micromolar concentrations, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound's structural features may confer antibacterial and antifungal activities. Its potential to inhibit the growth of pathogenic microorganisms aligns with the trend observed in related compounds that contain piperidine and pyrazine rings. This suggests avenues for further exploration in the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 2-Methyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide and its biological activity is crucial for optimizing its therapeutic efficacy. Various studies have highlighted how modifications to the piperidine or imidazopyridine moieties can enhance or diminish biological activity. For example, substituents on the pyrazine ring have been shown to significantly influence binding affinity to target proteins .
Case Study 1: Anticancer Efficacy
In a study exploring the anticancer efficacy of similar compounds, researchers found that derivatives with specific substitutions on the piperidine ring exhibited enhanced activity against human lung carcinoma (SK-LU-1) and hepatocellular carcinoma (HepG2) cell lines. The most promising candidates showed IC50 values lower than 10 µM, indicating potent cytotoxicity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of imidazopyridine derivatives, including those structurally related to 2-Methyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide. Results indicated significant activity against resistant bacterial strains, highlighting the compound's potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets in microbial cells. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE stands out due to its unique structural features, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for further research and development.
Biological Activity
The compound 2-Methyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide (CAS Number: 2415563-76-5) belongs to a class of imidazo[1,2-a]pyridine derivatives known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 351.4 g/mol. The structure features a unique combination of an imidazo[1,2-a]pyridine core and a pyrazinyl-piperidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20F3N5 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 2415563-76-5 |
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer types by inducing apoptosis in malignant cells .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. Studies have indicated that related derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Effects : Some derivatives have been evaluated for their potential as central nervous system agents, particularly in treating disorders such as anxiety and depression. The piperidine component is thought to enhance neuroactive properties .
Anticancer Studies
A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives against cancer cell lines. The findings revealed that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells (IC50 values ranging from 0.5 to 5 µM) .
Antimicrobial Evaluation
In a comprehensive study on antimicrobial activity, several imidazo[1,2-a]pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains .
Neuropharmacological Assessment
Research conducted by Zhang et al. focused on the neuropharmacological profile of imidazo[1,2-a]pyridines. The study found that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), showing promise in treating depression with minimal side effects .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that modifications at specific positions on the ring system can significantly influence biological activity:
- Position 2 Substituents : Alterations at this position often enhance anticancer potency.
- Piperidine Ring Modifications : Changes in the piperidine moiety can affect neuroactive properties and selectivity for different receptors.
Q & A
Q. What are the established synthetic routes for 2-methyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and functionalized piperidine derivatives. For example, refluxing intermediates like 1-amino-4-methylpiperazine with carbonyl-containing precursors in dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen) is a common step. Purification employs column chromatography (e.g., chloroform:methanol = 3:1 v/v) followed by crystallization from dimethyl ether . Yield optimization (e.g., 85%) requires precise stoichiometric ratios and controlled reaction times .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrazine ring protons at δ 8.5–9.0 ppm, imidazo[1,2-a]pyridine carbons at ~120–150 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching calculated m/z within 5 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Cross-referencing these datasets ensures structural integrity .
Q. How is the compound’s solubility and stability assessed during initial pharmacological screening?
- Methodological Answer :
- Solubility : Tested in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) via UV-Vis spectroscopy or HPLC.
- Stability : Incubate at physiological pH (7.4) and temperature (37°C) for 24–72 hours, monitoring degradation via LC-MS .
- Lipinski’s Rule of Five : Assess drug-likeness using calculated properties (e.g., LogP < 5, hydrogen bond donors ≤ 5) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and optimize synthetic pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., amide bond formation) .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .
- AI-Driven Simulations : Tools like COMSOL Multiphysics integrate experimental data to refine reaction parameters (e.g., temperature, solvent polarity) .
Q. What strategies resolve contradictions in pharmacological data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish binding affinity from functional activity .
- Dose-Response Analysis : Apply nonlinear regression models (e.g., Hill equation) to compare IC50/EC50 values across platforms .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies in efficacy .
Q. How can factorial design improve the optimization of reaction conditions for scale-up synthesis?
- Methodological Answer :
- 2k Factorial Design : Vary factors like temperature (80–120°C), solvent ratio (DMF:H2O), and catalyst loading to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model quadratic relationships between variables (e.g., time vs. purity) to pinpoint optimal conditions .
- Process Control Systems : Implement real-time monitoring via PAT (Process Analytical Technology) to maintain consistency during scale-up .
Methodological Tables
Table 1: Key Synthetic Parameters from
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | DMF under N2 atmosphere | Prevents oxidation of intermediates |
| Reaction Time | 12 hours reflux | Ensures complete amine coupling |
| Purification | Column chromatography (3:1 CHCl3:MeOH) | Removes unreacted starting materials |
| Crystallization Solvent | Dimethyl ether | Enhances crystalline purity |
Q. Table 2: Computational Tools for Reaction Optimization ()
| Tool | Application | Output Metrics |
|---|---|---|
| DFT (Gaussian) | Transition state modeling | Activation energy, bond lengths |
| GRRM Software | Reaction pathway enumeration | Low-energy routes |
| COMSOL Multiphysics | Multi-physics simulation of reactor setups | Temperature/pressure gradients |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
